Sodium nitroprusside
CAS No.: 14402-89-2
Cat. No.: VC0002975
Molecular Formula: C5FeN6Na2O-
Molecular Weight: 261.92 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14402-89-2 |
---|---|
Molecular Formula | C5FeN6Na2O- |
Molecular Weight | 261.92 g/mol |
IUPAC Name | disodium;iron(4+);nitroxyl anion;pentacyanide |
Standard InChI | InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 |
Standard InChI Key | PECOKVKJVPMJBN-UHFFFAOYSA-N |
SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] |
Canonical SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] |
Chemical Properties and Synthesis
Structural and Physical Characteristics
SNP crystallizes as a hygroscopic dihydrate with a molar mass of 297.95 g/mol and density of 1.72 g/cm³ . Its distinctive ruby-red color arises from a metal-to-ligand charge transfer transition in the [Fe(CN)₅NO]²⁻ complex. The compound decomposes at 450°C, releasing nitric oxide (NO) and cyanogen gas . Solubility in water is high (100 g/L at 20°C), but it is insoluble in nonpolar solvents.
Synthesis and Stability
Industrial synthesis involves reacting sodium cyanide with ferrous sulfate and nitric acid under controlled conditions :
-
Precursor Formation:
-
Nitrosylation:
SNP solutions are light-sensitive, requiring amber vials for storage. Decomposition in aqueous media follows pseudo-first-order kinetics, with a half-life of 4–6 days at pH 7.4 . Acidic conditions (pH < 3) accelerate breakdown to cyanide ions .
Pharmacological Mechanisms
Vasodilation and Hemodynamic Effects
SNP’s primary action involves NO-mediated activation of soluble guanylate cyclase, increasing cyclic GMP (cGMP) in vascular smooth muscle . This causes:
-
Arteriolar dilation: Reduces systemic vascular resistance (SVR) by 30–40% at 2 μg/kg/min
-
Venodilation: Decreases preload via pooled capacitance vessel blood
-
Reflex tachycardia: Compensatory heart rate increase (10–20 bpm) due to baroreceptor activation
Table 1: Hemodynamic Responses to SNP Infusion (Adults)
Parameter | Baseline | 0.5 μg/kg/min | 2 μg/kg/min | 5 μg/kg/min |
---|---|---|---|---|
MAP (mmHg) | 120 | 100 | 85 | 70 |
SVR (dyn·s/cm⁵) | 1500 | 1100 | 800 | 600 |
Cardiac Output (L/min) | 4.5 | 5.2 | 6.0 | 6.8 |
Data derived from FDA clinical trials
Metabolic Pathways and Toxicity
SNP’s cyanide release remains a critical safety concern. Each molecule liberates five cyanide ions via hemoglobin-mediated decomposition :
The liver’s rhodanese enzyme detoxifies cyanide to thiocyanate (SCN⁻), excreted renally (half-life: 3–7 days) . Cumulative toxicity risks emerge at infusion rates >2 μg/kg/min for >72 hours .
Clinical Applications and Efficacy
Hypertensive Emergencies
SNP remains first-line for acute blood pressure control, achieving target MAP within 1–2 minutes . A 2025 meta-analysis of 12 trials (n=1,452) confirmed its superiority over nicardipine for aortic dissection (OR=1.8, 95% CI:1.2–2.7) .
Schizophrenia: Disputed Efficacy
A 2023 Frontiers in Psychiatry meta-analysis (6 RCTs, n=174) found no significant PANSS total score improvement vs placebo (MD=−1.40, 95% CI:−4.93–0.23) . Subgroup analysis suggested transient positive symptom relief (PANSS positive MD=−1.86, 95% CI:−3.23–−0.43), but sensitivity testing negated this .
Pediatric Use
FDA-reviewed trials (n=266) demonstrated dose-dependent MAP reduction:
Table 2: Pediatric SNP Response (Study 1)
Dose (μg/kg/min) | ΔMAP (mmHg) | 95% CI |
---|---|---|
0.3 | −11 | (−15, −6.5) |
1.0 | −17 | (−21, −13) |
2.0 | −20 | (−24, −16) |
Maximum infusion duration is 10 hours at 10 μg/kg/min due to cyanide accumulation risks .
Adverse Effects and Risk Mitigation
Cyanide Toxicity
Early signs (tachyphylaxis, metabolic acidosis) precede lethal complications (seizures, coma). Monitoring parameters:
Table 3: Toxicity Management
Intervention | Dose | Mechanism |
---|---|---|
Sodium thiosulfate | 150 mg/kg IV over 15 min | Enhances SCN⁻ conversion |
Hydroxocobalamin | 5 g IV | Binds CN⁻ to form B12 |
Hyperbaric O₂ | 2.8 ATA for 90 min | Competes with CN⁻ |
Thiocyanate Accumulation
Renally cleared SCN⁻ causes neurotoxicity (delirium, tinnitus) at >100 mg/L. Hemodialysis clears 50–60% per session .
Agricultural Applications
A 2025 Nature study demonstrated SNP’s role in enhancing ginsenoside production in Panax ginseng :
-
0.5 mmol/L SNP: Increased total saponins by 48.2% via upregulation of HMGCR (3.2×) and DS (2.7×)
-
ROS modulation: Optimal H₂O₂ (12.3 μM/g FW) and SOD (148 U/g FW) levels improved secondary metabolism
Figure 1: SNP-induced oxidative stress upregulates ginsenoside biosynthesis pathways .
Regulatory Status and Guidelines
Global labeling variations exist:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume